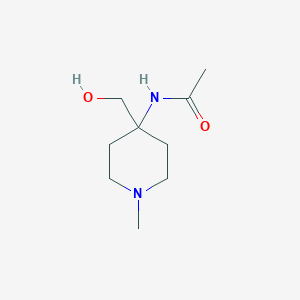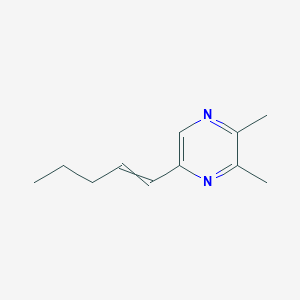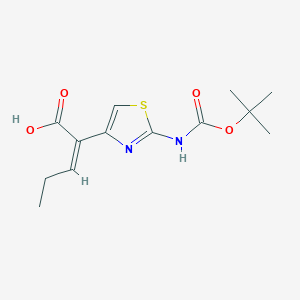![molecular formula C8H10N2O3 B137614 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 141509-41-3](/img/structure/B137614.png)
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, also known as MADD, is a novel compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. MADD is a spirocyclic compound that contains a fused oxazolidinone and piperazine ring system. The compound has shown promising results in various research studies, making it a potential candidate for further investigation.
Mechanism Of Action
The mechanism of action of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is not well understood, but it is believed to be related to its unique chemical structure. The compound contains a spirocyclic ring system that may interact with biological targets in a specific manner. Further research is needed to fully elucidate the mechanism of action of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione.
Biochemical And Physiological Effects
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been shown to exhibit potent antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound has also been shown to exhibit antifungal activity against various fungal strains. Additionally, 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been shown to exhibit anticancer activity against various cancer cell lines. The compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is its unique chemical structure, which makes it a potential candidate for the development of new drugs. The compound has also shown promising results in various research studies, making it a potential candidate for further investigation. However, the limitations of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione include its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are numerous future directions for the research of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione. One potential area of investigation is the development of new drugs based on the chemical structure of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione. Another potential area of investigation is the study of the mechanism of action of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, which may lead to the discovery of new biological targets. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, which may lead to the development of new treatments for various diseases.
Synthesis Methods
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione can be synthesized using various methods, including the reaction of 1,2-diamines with oxiranes, followed by the addition of an isocyanate. Another method involves the reaction of an amino alcohol with an isocyanate, followed by cyclization. The synthesis of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is relatively straightforward and can be achieved using standard laboratory techniques.
Scientific Research Applications
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been extensively studied for its potential applications in various scientific fields. The compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs. 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been shown to exhibit potent antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
141509-41-3 |
|---|---|
Product Name |
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione |
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-methylidene-1-oxa-7,10-diazaspiro[4.5]decane-6,9-dione |
InChI |
InChI=1S/C8H10N2O3/c1-5-2-3-13-8(5)7(12)9-4-6(11)10-8/h1-4H2,(H,9,12)(H,10,11) |
InChI Key |
ZBRZMVHIVBOBNS-UHFFFAOYSA-N |
SMILES |
C=C1CCOC12C(=O)NCC(=O)N2 |
Canonical SMILES |
C=C1CCOC12C(=O)NCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



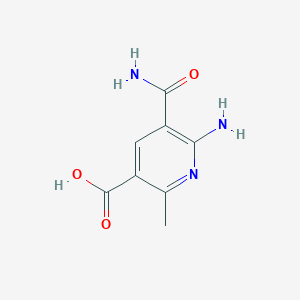
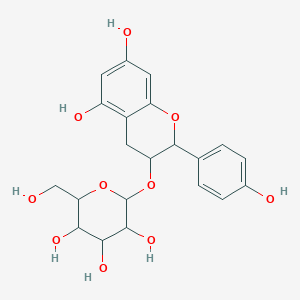
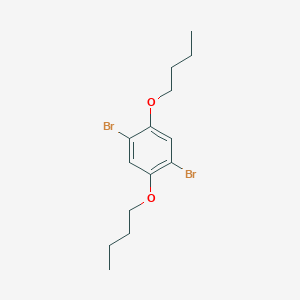
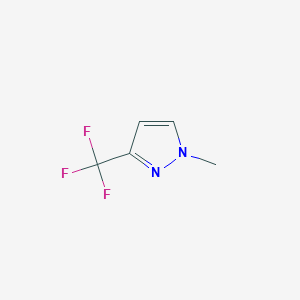
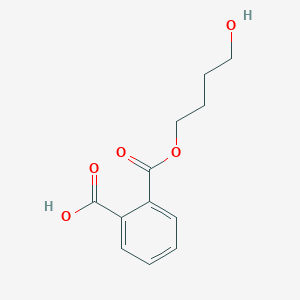
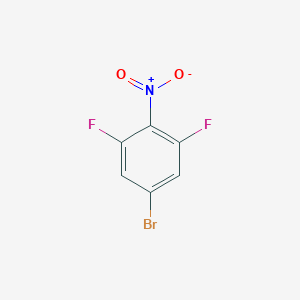
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
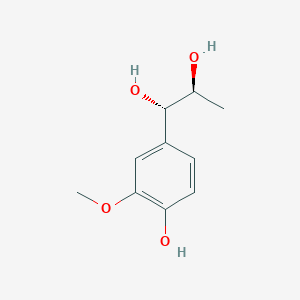
![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)
